KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ketone, 4-(p-chlorophenyl)piperazinyl 3,4,5-trimethoxyphenyl, also known as CTMP, is a novel psychoactive substance that has gained attention in recent years due to its potential therapeutic applications in various neurological and psychiatric disorders. CTMP is a synthetic compound that belongs to the class of cathinones and is structurally similar to other psychoactive substances such as methylone and mephedrone.
Mechanism Of Action
The exact mechanism of action of KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL is not fully understood, but it is believed to act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL may also act as a monoamine oxidase inhibitor, which could contribute to its antidepressant and anxiolytic effects.
Biochemical And Physiological Effects
KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL has been shown to increase levels of dopamine, norepinephrine, and serotonin in the brain, which could contribute to its psychoactive effects. Additionally, KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL has been shown to increase heart rate and blood pressure in animal models, which could have implications for its use in humans.
Advantages And Limitations For Lab Experiments
One of the advantages of using KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL in lab experiments is its potency and selectivity for dopamine, norepinephrine, and serotonin reuptake inhibition. However, one of the limitations of using KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL in lab experiments is its potential for abuse and dependence, which could complicate the interpretation of results.
Future Directions
There are several future directions for research on KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL, including investigating its potential therapeutic applications in humans, understanding its long-term effects on the brain and body, and developing safer and more effective analogs of KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL. Additionally, more research is needed to understand the exact mechanism of action of KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL and how it interacts with other neurotransmitter systems in the brain.
Synthesis Methods
KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL can be synthesized using a variety of methods, including reductive amination, condensation, and cyclization reactions. One of the most commonly used methods for the synthesis of KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL involves the condensation of 4-(p-chlorophenyl)piperazine with 3,4,5-trimethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride.
Scientific Research Applications
KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). Several studies have shown that KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL exhibits antidepressant and anxiolytic effects in animal models of depression and anxiety. Additionally, KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL has been shown to improve cognitive function and attention in animal models of ADHD.
properties
CAS RN |
17766-66-4 |
---|---|
Product Name |
KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL |
Molecular Formula |
C20H23ClN2O4 |
Molecular Weight |
390.9 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C20H23ClN2O4/c1-25-17-12-14(13-18(26-2)19(17)27-3)20(24)23-10-8-22(9-11-23)16-6-4-15(21)5-7-16/h4-7,12-13H,8-11H2,1-3H3 |
InChI Key |
AGNKVORHQMBUCU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Other CAS RN |
17766-66-4 |
synonyms |
4-(p-Chlorophenyl)-1-piperazinyl(3,4,5-trimethoxyphenyl) ketone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.